N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-16-12-13-27-15-22(25-23(27)24-16)18-6-9-20(10-7-18)26-30(28,29)21-11-8-17-4-2-3-5-19(17)14-21/h2-15,26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJVIDYCMSSYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide typically involves multi-step reactions. One common method includes the condensation of 7-methylimidazo[1,2-a]pyrimidine with 4-aminophenyl naphthalene-2-sulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like OH⁻ in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Biological Activities
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide exhibits several significant biological activities:
Antibacterial Activity
Research indicates that compounds containing a sulfonamide moiety demonstrate notable antibacterial properties. For instance, studies have shown that derivatives similar to this compound exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The disk diffusion method revealed significant zones of inhibition, suggesting its potential as an antibacterial agent.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The findings suggest strong inhibitory activity, which is critical for developing treatments for neurodegenerative disorders like Alzheimer's disease. Structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group can enhance binding affinity to these enzymes.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of BRCA-deficient cancer cells. Its mechanism of action involves the inhibition of poly(ADP-ribose) polymerase (PARP), a crucial enzyme for DNA repair in cancer cells.
Case Study 1: Antibacterial Efficacy
Objective : To evaluate the antibacterial activity of this compound.
Methodology : The disk diffusion method was employed against E. coli, S. aureus, and Pseudomonas aeruginosa.
Results : The compound exhibited significant zones of inhibition compared to control groups, indicating its potential as an effective antibacterial agent.
Case Study 2: Enzyme Inhibition Analysis
Objective : To assess the inhibitory effect of the compound on AChE.
Methodology : Enzyme assays were conducted to measure IC50 values for AChE inhibition.
Results : The compound demonstrated an IC50 value of 0.63 µM, indicating strong inhibitory action.
Mechanism of Action
The mechanism of action of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The compound may also interfere with cellular pathways, leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their antimicrobial and anticancer activities.
Imidazo[1,2-a]pyrimidine derivatives: Similar in structure but may have different biological activities.
Naphthalene sulfonamide derivatives: Used in various industrial applications.
Uniqueness
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide stands out due to its unique combination of the imidazo[1,2-a]pyrimidine and naphthalene sulfonamide moieties.
Biological Activity
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide, with the CAS number 923680-32-4, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula: C23H18N4O2S
- Molecular Weight: 414.5 g/mol
- Structure: The compound features a naphthalene sulfonamide core with an imidazo-pyrimidine moiety.
Biological Activities
Sulfonamides are known for their broad spectrum of biological activities, and this compound is no exception. The following sections detail the specific activities associated with this compound.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of sulfonamides. This compound has shown potential as an inhibitor of bacterial carbonic anhydrases (CAs), which are crucial for bacterial survival and virulence.
Research Findings:
- A study indicated that certain sulfonamide derivatives exhibited significant inhibitory activity against carbonic anhydrases from Vibrio cholerae, with some compounds being sevenfold more potent than the standard drug acetazolamide .
| Compound | Target | Inhibition Potency |
|---|---|---|
| This compound | VchCAγ | 7x more potent than acetazolamide |
2. Antitumor Activity
Sulfonamides have also been investigated for their antitumor properties. The structural components of this compound may contribute to its ability to inhibit tumor cell proliferation.
Case Study:
A recent study demonstrated that related sulfonamide compounds showed significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for further exploration in cancer therapeutics .
3. Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been explored in preclinical studies. Sulfonamides can modulate pathways involved in inflammation, making them candidates for treating inflammatory diseases.
Research Insights:
In vitro assays have shown that certain sulfonamide derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may possess similar properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of sulfonamides. Modifications in the aromatic and heterocyclic components can significantly influence their pharmacological profiles.
Key Findings:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)naphthalene-2-sulfonamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step protocols. First, the imidazo[1,2-a]pyrimidine core is formed via cyclization of 2-aminopyrimidine derivatives with α-haloketones under reflux in ethanol or acetonitrile. Subsequent coupling with naphthalene-2-sulfonamide requires Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Ullmann-type reactions. Key factors include:
- Temperature control (80–120°C) to avoid decomposition of the imidazo-pyrimidine intermediate.
- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
- Purification via column chromatography (silica gel, eluent: EtOAc/hexane) to isolate the sulfonamide product .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR spectroscopy : Confirm the presence of characteristic peaks (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm).
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the primary challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer : Challenges include:
- Low solubility of intermediates in polar solvents, requiring optimization with co-solvents (e.g., DMSO/water mixtures).
- Side reactions during sulfonamide coupling, mitigated by using excess aryl halide and controlled pH (neutral to slightly basic conditions).
- Purification bottlenecks , addressed via recrystallization in ethanol/water .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, charge distribution) to assess reactivity.
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, PDEs). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ determination) .
- Example: Similar imidazo-pyrimidine derivatives showed binding affinity to PDE4B (ΔG = −8.2 kcal/mol) .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assay conditions : Ensure consistent buffer pH, temperature, and enzyme concentrations.
- Control for batch variability : Characterize compound purity and stability (e.g., via accelerated stability studies at 40°C/75% RH).
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. How does the compound’s stability under physiological conditions (pH 7.4, 37°C) impact experimental design?
- Methodological Answer :
- Conduct kinetic stability assays : Incubate the compound in PBS or simulated gastric fluid, sampling at intervals (0, 6, 24 h) for HPLC analysis.
- Degradation pathways : Use LC-MS to identify breakdown products (e.g., hydrolyzed sulfonamide or oxidized imidazo-pyrimidine). Adjust dosing regimens in animal studies based on half-life (t₁/₂) .
Q. What advanced spectroscopic techniques can elucidate the compound’s interaction with cellular membranes or proteins?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
